molecular formula C33H62N8O8 B14216162 L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine CAS No. 629625-79-2

L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine

Cat. No.: B14216162
CAS No.: 629625-79-2
M. Wt: 698.9 g/mol
InChI Key: HGCSOHSONGFJSI-CAQMSIDYSA-N
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Description

L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is a peptide composed of seven amino acids: leucine, alanine, alanine, isoleucine, leucine, alanine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide into individual amino acids.

    Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reducing disulfide bonds if present in the peptide structure.

    Substitution: Replacing specific amino acid residues with other amino acids or chemical groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific reagents depending on the desired modification, such as amino acid derivatives or chemical groups.

Major Products Formed

The major products formed from these reactions include modified peptides, individual amino acids, and peptide fragments.

Scientific Research Applications

L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-alanyl-L-alanine: A shorter peptide with similar amino acid composition.

    L-Leucyl-L-alanyl-L-lysine: A peptide with a different sequence but containing some of the same amino acids.

    L-Leucyl-L-alanyl-L-isoleucine: Another peptide with a similar sequence but different amino acid arrangement.

Uniqueness

L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with various molecular targets, making it a versatile compound for research and industrial use.

Properties

CAS No.

629625-79-2

Molecular Formula

C33H62N8O8

Molecular Weight

698.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C33H62N8O8/c1-10-19(6)26(41-29(44)22(9)36-27(42)20(7)37-30(45)23(35)15-17(2)3)32(47)40-25(16-18(4)5)31(46)38-21(8)28(43)39-24(33(48)49)13-11-12-14-34/h17-26H,10-16,34-35H2,1-9H3,(H,36,42)(H,37,45)(H,38,46)(H,39,43)(H,40,47)(H,41,44)(H,48,49)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

HGCSOHSONGFJSI-CAQMSIDYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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